N-(4-chlorobenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(4-chlorobenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethyl group, and a pyrrolopyrimidine core
Properties
Molecular Formula |
C20H17ClN4O2 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H17ClN4O2/c1-12-4-3-9-25-17(12)23-18-15(20(25)27)10-16(24(18)2)19(26)22-11-13-5-7-14(21)8-6-13/h3-10H,11H2,1-2H3,(H,22,26) |
InChI Key |
MTKYEGYRICOQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, typically using 4-chlorobenzyl chloride as the reagent.
Dimethylation: The dimethyl groups are introduced via alkylation reactions using suitable methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to bind to and inhibit protein kinases is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds share a similar pyrrolopyrimidine core and have been studied for their kinase inhibitory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory properties and have been explored for their anticancer potential.
Uniqueness
N-(4-chlorobenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific structural features, such as the chlorobenzyl and dimethyl groups, which contribute to its distinct biological activities and chemical reactivity. Its ability to selectively inhibit certain protein kinases sets it apart from other similar compounds.
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